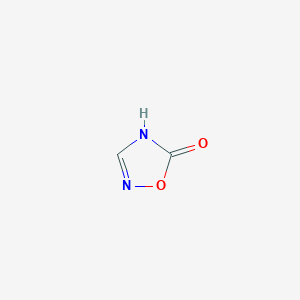

1,2,4-Oxadiazol-5(2H)-one

Description

Properties

IUPAC Name |

4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c5-2-3-1-4-6-2/h1H,(H,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJFEVUKVKQSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470000 | |

| Record name | 5-oxo-1,2,4-oxadiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36193-60-9 | |

| Record name | 5-oxo-1,2,4-oxadiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Oxadiazol 5 2h One and Its Derivatives

Traditional and Classical Approaches to 1,2,4-Oxadiazole (B8745197) Synthesis

The foundational methods for constructing the 1,2,4-oxadiazole ring have historically relied on two principal pathways: the cyclization of O-acylated amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.

Amidoxime (B1450833) and Carboxylic Acid Derivative Heterocyclization Pathways

The most widely applied classical method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. This process typically proceeds in two distinct steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole ring.

The initial acylation can be achieved using various acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids. The subsequent cyclization to the oxadiazole is often promoted by heating or by the use of a base. For instance, the reaction of amidoximes with acyl chlorides, first reported by Tiemann and Krüger in 1884, represents the seminal synthesis of this heterocyclic system. Carboxylic acids themselves can be used in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the initial O-acylation.

A variety of reaction conditions have been explored to optimize this pathway. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been used to promote the cyclization of O-acylamidoximes. Microwave irradiation has also been employed to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters in the presence of catalysts like NH4F/Al2O3 or K2CO3.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides and Nitriles

An alternative classical approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. This [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings.

Nitrile oxides are typically generated in situ from precursor molecules such as α-nitroketones or by the dehydration of aldoximes. Once formed, these reactive intermediates can readily react with a variety of dipolarophiles, including nitriles, to form the 1,2,4-oxadiazole ring. This method allows for the introduction of different substituents at the 3- and 5-positions of the oxadiazole ring, depending on the starting nitrile oxide and nitrile used. For example, the reaction of nitrile oxides with nitriles can produce 3-acyl-1,2,4-oxadiazoles.

Contemporary and Advanced Synthetic Strategies for 1,2,4-Oxadiazol-5(2H)-one

One-Pot Synthetic Procedures

One-pot syntheses of 1,2,4-oxadiazoles are highly desirable as they streamline the synthetic process, making it more time- and resource-efficient. These methods typically involve the in situ formation of the O-acylamidoxime intermediate, which then undergoes spontaneous cyclization under the reaction conditions.

A significant advancement in one-pot synthesis is the condensation of amidoximes with carboxylic acids or their esters in a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). This approach allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. The strong basicity of the NaOH/DMSO system facilitates both the O-acylation and the subsequent intramolecular cyclocondensation in a single step.

This method has proven to be versatile, accommodating a wide range of alkyl, aryl, and heteroaryl amidoximes and esters. However, some limitations have been noted, such as lower yields with derivatives of certain NH-heterocycles and a lack of reactivity with aryl esters bearing strong electron-donating groups. The reaction of aromatic and heteroaromatic aldehydes with amidoximes in NaOH/DMSO in the presence of air can also lead to the formation of 3,5-disubstituted-1,2,4-oxadiazoles.

Table 1: Examples of 1,2,4-Oxadiazoles Synthesized via Condensation in NaOH/DMSO

| Amidoxime Reactant | Ester/Aldehyde Reactant | Product | Yield (%) |

| N-aryl amidoxime | Methyl carboxylate | 3-Aryl-5-methyl-1,2,4-oxadiazole | Not specified |

| N-alkyl amidoxime | N-aryl methyl ester | 3-Alkyl-5-aryl-1,2,4-oxadiazole | Not specified |

| Aromatic amidoxime | Aromatic aldehyde | 3,5-Diaryl-1,2,4-oxadiazole | Not specified |

Data synthesized from literature reports.

1,1'-Carbonyldiimidazole (B1668759) (CDI) has emerged as an effective activating agent for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. CDI activates the carboxylic acid, facilitating its reaction with the amidoxime to form the O-acylamidoxime intermediate, which then cyclizes to the oxadiazole.

This method has been successfully applied to the synthesis of various 1,2,4-oxadiazole derivatives, including those with more complex molecular scaffolds. For example, it has been used in the synthesis of 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones. The CDI-mediated protocol is often carried out under mild conditions and provides good to excellent yields of the desired products.

Table 2: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazoles

| Methodology | Key Reagents | Advantages | Disadvantages |

| Traditional Heterocyclization | Amidoxime, Acid Chloride/Anhydride (B1165640) | Well-established, versatile | Often requires isolation of intermediate, harsh conditions |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Good control over substitution pattern | In situ generation of reactive nitrile oxides can be challenging |

| One-Pot NaOH/DMSO | Amidoxime, Ester/Aldehyde, NaOH/DMSO | One-pot, room temperature, high efficiency | Substrate limitations with certain functional groups |

| One-Pot CDI-Mediated | Amidoxime, Carboxylic Acid, CDI | One-pot, mild conditions, good yields | CDI can be moisture sensitive |

Vilsmeier Reagent-Activated Cyclization

A notable one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from the corresponding amidoximes and carboxylic acids utilizes the Vilsmeier reagent for activation. This method is highlighted by its good to excellent yields, ranging from 61–93%, and a straightforward purification process. The reaction proceeds under mild conditions and is compatible with a range of functional groups. The Vilsmeier reagent activates both the carboxylic acid for the O-acylation of the amidoxime and the resulting O-acylamidoxime intermediate for the subsequent cyclocondensation. This process can be carried out at room temperature in the presence of triethylamine (B128534) in dichloromethane. This approach's key advantages are the use of readily available starting materials and its one-pot nature.

| Reactant 1 | Reactant 2 | Reagent | Conditions | Yield (%) | Ref |

| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | Triethylamine, CH2Cl2, RT, 3h | 61-93 |

Oxidative Cyclization Approaches

Oxidative cyclization represents a modern strategy for the synthesis of 1,2,4-oxadiazoles, forming the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds.

Copper-Catalyzed Cascade Oxidations

A one-pot copper-catalyzed cascade reaction provides a pathway to a wide array of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes. This process occurs under mild conditions and results in moderate to good yields. The reaction is a tandem process involving oxidation-amination-cyclization, where a radical C-H bond oxidation is initiated by tert-butyl hydroperoxide (TBHP), followed by copper-catalyzed oxidative formation of C-N, C-O, and N-O bonds.

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Conditions | Yield | Ref |

| Amidine | Methylarene | Copper | TBHP | Mild | Moderate to Good |

Halogen-Promoted Oxidative Cyclizations (e.g., NBS, I2)

The synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes can be achieved using oxidizing agents like N-Bromosuccinimide (NBS) or iodine (I2) in the presence of a base. The use of an NBS/DBU system has been reported to provide slightly higher yields (54–84%) compared to an I2/K2CO3 system (50–80%). The proposed mechanism involves the N-halogenation of the amidoxime, which then undergoes dehydrohalogenation in the presence of a base to form an imine intermediate that cyclizes. An efficient synthesis of 1,2,4-oxadiazoles from readily accessible N-acyl amidines has also been established using NBS-mediated oxidative N-O bond formation, featuring mild reaction conditions and high yields.

| Starting Material | Reagents | Yield (%) | Ref |

| N-benzyl amidoxime | NBS/DBU | 54-84 | |

| N-benzyl amidoxime | I2/K2CO3 | 50-80 | |

| N-acyl amidine | NBS | High |

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are increasingly being applied to the synthesis of 1,2,4-oxadiazoles to develop more environmentally benign processes. These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Photoredox Catalysis and Visible Light Irradiation

A green chemistry approach for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles involves a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes. This reaction is conducted under visible light irradiation in the presence of an organic dye photoredox catalyst, 9-mesityl-10-methylacridinium (B1239669) perchlorate. While this method offers promising and environmentally friendly conditions, the moderate yields of 35–50% may limit its broad application.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Ref |

| Disubstituted-2H-azirine | Nitrosoarene | 9-mesityl-10-methylacridinium perchlorate | Visible Light Irradiation | 35-50 |

Solvent-Free and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. Solvent-free and microwave-assisted methods have emerged as powerful tools in the synthesis of 1,2,4-oxadiazoles, offering significant advantages over conventional heating methods, such as shorter reaction times, improved yields, and simplified work-up procedures. semanticscholar.orgresearchgate.net

Microwave irradiation, in particular, facilitates the rapid heating of reactants, often leading to a dramatic acceleration of reaction rates. researchgate.net This technique has been successfully applied to the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free conditions, resulting in good to excellent yields. Another efficient approach involves the synthesis of a series of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles, where the final cyclization step is performed on a silica-supported system under microwave irradiation, showcasing a novel, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring. ijper.org The combination of polymer-supported reagents with microwave heating has also proven effective for the rapid synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, often leading to high yields and purities. nih.gov

Solvent-free conditions, often coupled with microwave assistance, address the environmental concerns associated with volatile organic solvents. nih.gov For instance, the synthesis of 3-aryl-1,2,4-oxadiazoles has been achieved by reacting benzamidoximes with succinic anhydride at 120–130°C under solvent-free conditions. rsc.org

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Amino Acid Fused 1,3,4-Oxadiazole | Microwave | 5 min | High | nih.gov |

| Amino Acid Fused 1,3,4-Oxadiazole | Conventional | Time-consuming | Lower | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazole | Microwave | Short | N/A | semanticscholar.org |

Environmentally Accommodative Metal Catalysis (e.g., Iron(III) Nitrate)

The use of environmentally benign catalysts is a cornerstone of green chemistry. In the synthesis of 1,2,4-oxadiazoles, several metal-based and metal-free catalytic systems have been developed to improve efficiency and reduce environmental impact.

Iron(III) nitrate (B79036) has been identified as an effective mediator for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. openmedicinalchemistryjournal.com This process involves a cascade of reactions beginning with the nitration of the alkyne to form an α-nitroketone, followed by its dehydration to a nitrile oxide. The subsequent 1,3-dipolar cycloaddition of the in situ generated nitrile oxide with a nitrile yields the desired 3-acyl-1,2,4-oxadiazole. openmedicinalchemistryjournal.com

Other environmentally accommodative catalytic systems include copper-catalyzed reactions. For example, a one-step copper-catalyzed cascade reaction has been used to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.com Furthermore, moving towards even greener protocols, metal-free catalysts like graphene oxide (GO) have been employed. nih.govresearchgate.net GO can act as a dual-function catalyst, serving as both a solid acid and an oxidizing agent, facilitating the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. nih.govresearchgate.net

Tandem Reactions and Multi-Component Strategies

A notable tandem process involves the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine, which proceeds through an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure)/[3+2]cycloaddition pathway. This sequence leads to the formation of complex 3,3a,4,5-tetrahydroisoxazolo[3,4-d]pyrimidines. Another example is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitroalkenes, arenes, and nitriles under superelectrophilic activation with trifluoromethanesulfonic acid (TfOH).

Multi-component reactions are also highly effective. A four-component reaction involving (R)-1-(1-phenylethyl)tetrahydro-4(1H)-pyridinone, aromatic aldehydes, and malononitrile (B47326) in the presence of solid sodium ethoxide has been reported for the synthesis of 1,2,4-oxadiazole precursors under solvent-free conditions. rsc.org These strategies streamline the synthesis of complex molecules containing the 1,2,4-oxadiazole core, making them valuable tools in medicinal and materials chemistry. rsc.org

Specific Synthesis of Amino-Substituted 1,2,4-Oxadiazol-5(4H)-one Derivatives

A direct and novel one-step procedure has been developed for the synthesis of 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD), a compound of interest in the field of energetic materials. This method utilizes readily available starting materials: sodium dicyanamide (B8802431) and hydroxylamine hydrochloride. The reaction proceeds by the dropwise addition of a sodium dicyanamide solution to an aqueous mixture of hydroxylamine hydrochloride and sodium hydroxide maintained at 40°C. The subsequent acidification of the reaction mixture with concentrated hydrochloric acid yields the crude AOD product, which can be isolated in good yield.

The one-step synthesis of AOD from sodium dicyanamide is notable for its efficiency and good yield. The reaction conditions are controlled to favor the desired cyclization pathway. By maintaining the temperature at 40°C during the addition of sodium dicyanamide, the reaction proceeds smoothly. The formation of the desired 3-amino-1,2,4(4H)-oxadiazol-5-one is confirmed through comprehensive characterization using spectroscopic methods such as IR, Raman, and NMR, as well as single-crystal X-ray crystallography. While specific kinetic studies detailing rate constants are not extensively reported, the procedural details—such as controlled temperature and order of addition—are crucial for optimizing the reaction and minimizing the formation of potential side products, ensuring a good yield of the target compound.

Regioselective and Stereoselective Synthesis Considerations

Controlling regioselectivity and stereoselectivity is paramount when synthesizing complex molecules with specific biological activities or material properties. In the context of 1,2,4-oxadiazoles, both aspects have been addressed through various synthetic strategies.

Regioselectivity is often a key consideration in 1,3-dipolar cycloaddition reactions used to form the oxadiazole ring. The reaction of nitrile oxides with phosphorus-containing dipolarophiles, such as vinylphosphonates, has been studied to control the regiochemical outcome. By using vinylphosphonates with a leaving group in the α or β position, it is possible to direct the cycloaddition to regioselectively yield specific substituted isoxazole (B147169) and 1,2,4-oxadiazole-derived phosphonates.

Stereoselective synthesis has been accomplished by incorporating chirality from optically active starting materials. For example, monoterpene-based 1,2,4-oxadiazole derivatives have been synthesized starting from α,β-unsaturated carboxylic acids derived from naturally occurring (−)-myrtenal. The synthesis proceeds via O-acylamidoxime intermediates, which undergo cyclization. Subsequent stereoselective dihydroxylation using an OsO₄/NMO system can introduce new stereocenters with high specificity, yielding α,β-dihydroxy 1,2,4-oxadiazoles.

| Type of Selectivity | Methodology | Key Reagents/Starting Materials | Outcome | Reference |

|---|---|---|---|---|

| Regioselective | [3+2] Cycloaddition | Halogenoximes, Vinylphosphonates | Regioselective formation of 1,2,4-oxadiazole-derived phosphonates | |

| Stereoselective | Chiral Pool Synthesis & Dihydroxylation | (-)-Myrtenal, OsO₄/NMO | Stereospecific formation of α,β-dihydroxy 1,2,4-oxadiazoles |

Mechanistic Investigations of 1,2,4 Oxadiazol 5 2h One Reactivity

Ring Opening and Retro-Cycloaddition Mechanisms

The inherent strain and weak O-N linkage within the 1,2,4-oxadiazole (B8745197) ring make it susceptible to cleavage under both thermal and catalytic conditions. These reactions often proceed through ring-opening mechanisms to yield more stable intermediates or products.

Acid catalysis typically initiates reactions on the 1,2,4-oxadiazole core by protonating the most basic site. Studies involving superacids have demonstrated that the N4 nitrogen is the primary site of protonation. beilstein-journals.org This initial protonation enhances the electrophilicity of the ring carbons, particularly C3 and C5, making them more susceptible to nucleophilic attack, which can initiate ring transformation cascades.

The specific conversion of a 1,2,4-oxadiazol-5(2H)-one to its corresponding 5-thione derivative is a notable transformation. While direct acid-catalyzed thionation of the oxadiazolone ring is not extensively documented, related sulfurization reactions on acylamino-substituted 1,2,4-oxadiazoles using reagents like Lawesson's reagent are known to proceed, albeit leading to rearrangements into different heterocyclic systems such as 1,2,4-thiadiazoles. clockss.org The synthesis of 1,2,4-oxadiazole-5-thiones is more commonly achieved from amidoximes and a carbon-sulfur source like carbon disulfide, typically under basic conditions. bohrium.com

A plausible, though not widely reported, acid-catalyzed pathway for the conversion of the -one to the -thione could involve the activation of the carbonyl group by an acid, followed by a nucleophilic attack by a sulfur source and subsequent dehydration.

The thermal reactivity of the 1,2,4-oxadiazole ring is one of its most defining features, largely dictated by the facile cleavage of the weak O–N bond. researchgate.net Upon heating, 1,2,4-oxadiazol-5(2H)-ones can undergo decomposition or rearrangement. The initial step is typically the homolytic or heterolytic scission of the O–N bond.

A prominent thermal rearrangement in the broader 1,2,4-oxadiazole class is the Boulton-Katritzky rearrangement. chim.it This process involves an intramolecular nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the electrophilic N2 atom of the ring, leading to the cleavage of the O-N bond and formation of a new, often more stable, heterocyclic system. chim.it For the this compound scaffold itself, thermal treatment can lead to fragmentation, potentially yielding nitriles and isocyanates, depending on the substituents and conditions. The cyclization of O-acylamidoxime precursors to form 3-aryl-1,2,4-oxadiazoles often requires heating to between 100-110 °C, a process that involves a dehydration-cyclization cascade that is mechanistically related to the reverse thermal ring-opening. scielo.br

| Reaction Type | Conditions | Key Mechanistic Step | Resulting Products |

| Acid-Catalyzed | Strong Acid (e.g., TfOH) | Protonation at N4 atom | Ring-opened intermediates or rearranged heterocycles |

| Thermal | Heating (e.g., 100-200 °C) | Cleavage of the O-N bond | Rearranged heterocycles (Boulton-Katritzky), fragmentation products |

Ring Annulation and Expansion Reactions

The this compound core can serve as a building block for the synthesis of more complex fused heterocyclic systems (ring annulation) or can be transformed into larger rings (ring expansion).

Ring annulation reactions often involve functionalizing the oxadiazolone core with groups that can participate in a subsequent cyclization reaction to form an adjacent ring. For instance, derivatives of 1,2,4-oxadiazole have been used as precursors to synthesize fused systems such as uobaghdad.edu.iqnih.govbohrium.comtriazolo[3,4-b] uobaghdad.edu.iqbohrium.combeilstein-journals.orgoxadiazoles and diheterocyclic-ribose fused compounds. uobaghdad.edu.iqnih.gov These syntheses demonstrate the utility of the oxadiazole moiety as a stable scaffold upon which other rings can be constructed.

Ring expansion reactions provide pathways from five-membered oxadiazolones to six-membered heterocycles. A notable example is the transformation of related oxazol-5(4H)-ones, which react with phenylhydrazine (B124118) to yield larger 1,2,4-triazin-6(5H)-one rings. nih.gov Similar strategies can be envisioned for 1,2,4-oxadiazol-5(2H)-ones, where a nucleophile induces ring opening followed by recyclization into a six-membered system. Photochemical rearrangements of certain 1,2,4-oxadiazoles have also been described to proceed via a "ring contraction-ring expansion" (RCE) route, leading to isomeric heterocycles. chim.it

C-H Functionalization Strategies of the this compound Heterocycle

Direct C-H functionalization represents a highly efficient and atom-economical method for modifying heterocyclic structures, circumventing the need for multi-step syntheses involving pre-functionalized precursors. nih.gov While literature specifically detailing the C-H functionalization of the parent this compound ring is scarce, mechanistic principles can be inferred from studies on related azole heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. acs.org These strategies typically rely on activating a specific C-H bond to enable the introduction of new substituents.

A prominent strategy for achieving regioselective C-H functionalization in azole compounds is directed metalation, which involves deprotonation using a strong, sterically hindered base. acs.org For scaffolds like 1,3,4-oxadiazoles, this has been successfully accomplished using 2,2,6,6-tetramethylpiperidyl (TMP) bases of zinc or magnesium. acs.orgresearchgate.net This method allows for the selective removal of a proton from a specific position on the ring, dictated by its acidity. In the case of 2-substituted 1,3,4-oxadiazoles, deprotonation occurs regioselectively at the C5 position. acs.org The resulting organozinc or organomagnesium intermediate is a versatile nucleophile that can react with a wide array of electrophiles, enabling the installation of various functional groups. This directed activation is crucial for creating complex, functionalized heterocycles from simple starting materials.

The mechanism of selective C-H functionalization via metalation hinges on the kinetic acidity of the target proton and the properties of the base employed. Kinetically active and non-nucleophilic bases like TMPMgCl·LiCl and TMPZnCl·LiCl are effective for this purpose. acs.org The process is initiated by the abstraction of the most acidic proton on the heterocyclic ring by the TMP anion. The steric bulk of the TMP base prevents it from adding to electrophilic sites on the substrate, ensuring that it acts solely as a proton abstractor. acs.org

The formation of a stable metalated intermediate is key to the success of the subsequent functionalization step. The presence of lithium chloride in the base formulation is often crucial, as it helps to break down organometallic aggregates, thereby increasing the reactivity and solubility of the metalated heterocycle. acs.org This intermediate can then be trapped by an electrophile, such as an allyl bromide, benzaldehyde, or an iodine source, to yield the C-H functionalized product. This methodology operates under mild conditions and demonstrates tolerance to various functional groups, highlighting its synthetic utility. acs.org

| Heterocycle Substrate | Base | Electrophile | Functionalized Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1,3,4-oxadiazole | TMPMgCl·LiCl | Allyl bromide | 2-Allyl-5-phenyl-1,3,4-oxadiazole | 92% | acs.org |

| 2-Phenyl-1,3,4-oxadiazole | TMPZnCl·LiCl | Iodine | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 93% | acs.org |

| 2-(4-Fluorophenyl)-1,3,4-oxadiazole | TMPMgCl·LiCl | Benzaldehyde | (4-Fluorophenyl)(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol | 78% | acs.org |

| N-Propyl-1,2,4-triazole | TMPMgCl·LiCl | Cyclohexyl bromide | 3,5-Dicyclohexyl-1-propyl-1,2,4-triazole | 73% | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of 1,2,4 Oxadiazol 5 2h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of 1,2,4-oxadiazol-5(2H)-one derivatives, offering detailed insights into the proton and carbon frameworks of the molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of a this compound derivative is characterized by signals corresponding to the N-H proton and the protons of any substituent groups attached to the heterocyclic core.

N-H Proton: The proton attached to the nitrogen at the 2-position (N-H) is a key diagnostic signal. Due to its location on a heteroatom and potential involvement in hydrogen bonding, this proton typically appears as a broad singlet in a downfield region of the spectrum, often in the range of δ 10.0-12.0 ppm. The exact chemical shift can be influenced by the solvent, concentration, and temperature.

Substituent Protons: Protons on substituent groups, for instance at the C-3 position, will exhibit chemical shifts and coupling patterns typical for their respective electronic environments. For example, in a 3-phenyl-1,2,4-oxadiazol-5(2H)-one, the aromatic protons would appear in the δ 7.5-8.2 ppm region. Protons on carbons adjacent to the heterocyclic ring are generally deshielded due to the ring's electron-withdrawing nature.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ring N-H | 10.0 - 12.0 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| Aromatic-H (on C-3 substituent) | 7.5 - 8.2 | Multiplet (m) | Depends on the substitution pattern of the aryl group. |

| Alkyl-H (on C-3 substituent) | 2.0 - 3.5 | Varies | Deshielded if directly attached to the ring. |

¹³C NMR Spectral Analysis: Carbon Environments in the Oxadiazolone Ring and Substituents

The ¹³C NMR spectrum provides definitive information about the carbon skeleton, with two characteristic signals arising from the heterocyclic ring carbons, C-3 and C-5.

Carbonyl Carbon (C-5): The most downfield signal in the spectrum is typically the carbonyl carbon (C=O) at the 5-position. Its resonance is expected to be in the range of δ 165.0-175.0 ppm, consistent with carbonyl carbons in five-membered heterocyclic rings.

Iminoyl Carbon (C-3): The C-3 carbon, part of a C=N bond, also resonates in a downfield region, typically between δ 155.0-165.0 ppm. researchgate.net The specific chemical shifts of both C-3 and C-5 are influenced by the electronic nature of the substituents on the ring. scispace.com For example, electron-withdrawing groups on a C-3 aryl substituent can cause a downfield shift of the C-3 signal.

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Ring

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-5 (C=O) | 165.0 - 175.0 | Characteristically downfield; often of lower intensity. |

| C-3 (C=N) | 155.0 - 165.0 | Shift is sensitive to the C-3 substituent. scispace.com |

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemistry)

Two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of complex structures and for probing spatial relationships. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning protons within substituent groups. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity. This technique is essential for determining the stereochemistry and preferred conformation of molecules with chiral centers or restricted bond rotation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound structure.

Vibrational Analysis of Functional Groups (e.g., Carbonyl, N-H, C=N, C-O-C)

The IR spectrum is dominated by strong absorptions from the N-H and carbonyl groups.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band corresponding to the C=O stretching vibration is a hallmark of this ring system. Due to ring strain and the electronic environment, this band typically appears at a high frequency, often in the 1770-1810 cm⁻¹ range. This is significantly higher than that of acyclic amides or ketones. pjsir.org

N-H Stretching: The N-H group gives rise to a stretching vibration in the 3100-3300 cm⁻¹ region. The peak may be sharp or broad, depending on the extent of intermolecular hydrogen bonding in the sample.

C=N Stretching: The endocyclic carbon-nitrogen double bond (C=N) typically shows a medium-intensity absorption in the 1610-1680 cm⁻¹ region. researchgate.net

Ring C-O-C Stretching: Vibrations associated with the C-O-C linkage within the ring usually appear as one or more bands in the fingerprint region, typically around 1000-1250 cm⁻¹. oaji.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3300 | Medium, may be broad |

| C=O | Stretching | 1770 - 1810 | Strong, sharp |

| C=N | Stretching | 1610 - 1680 | Medium |

| C-O-C | Stretching | 1000 - 1250 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of this compound derivatives, which aids in structural confirmation. Under electron ionization (EI), the heterocyclic ring is prone to characteristic cleavage patterns.

A primary fragmentation pathway for the 1,2,4-oxadiazol-5-one ring involves the initial cleavage of the weakest bond, the N-O bond, followed by the loss of stable neutral molecules. A plausible fragmentation route for a 3-aryl substituted derivative (Ar-C₃N₂OH(=O)) could involve:

Loss of CO₂: Cleavage of the N2-C3 and C5-O1 bonds can lead to the expulsion of carbon dioxide, resulting in an [M - 44]⁺ ion.

Formation of Aryl Nitrile: A common pathway for 3-aryl-1,2,4-oxadiazoles is the formation of an aryl nitrile cation radical ([ArCN]⁺•) and an aryl isocyanate cation radical ([ArNCO]⁺•). nih.gov

Cleavage of the Substituent: The bond between the C-3 carbon and its substituent can cleave, leading to the formation of a substituent cation ([Ar]⁺) and a heterocyclic fragment.

The exact fragmentation pattern can be highly dependent on the nature of the substituents attached to the ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectra of chromophores incorporating oxadiazole units typically show intense absorption bands in the UV region. rsc.org These absorptions are generally attributed to π → π* transitions within the conjugated system. The position (λmax) and intensity (molar absorption coefficient, ε) of these bands are highly sensitive to the nature and position of substituents attached to the oxadiazole core.

For example, extending the π-conjugation by adding aromatic or other unsaturated groups to the 1,2,4-oxadiazole (B8745197) ring typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). In a study of chromophores derived from indenoquinoxaline and oxadiazole, the lowest-energy absorption maxima were observed between 428 nm and 439 nm, with high molar absorption coefficients, indicating efficient electronic transitions within the extended D-π-A (donor-pi-acceptor) framework. rsc.org Similarly, photophysical studies of azaheterocycle-based bolas containing 1,3,4-oxadiazole (B1194373) rings (an isomer of 1,2,4-oxadiazole) showed intense absorption maxima around 300 nm. nih.gov

The presence of non-bonding electrons on the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring can also give rise to n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and may sometimes be obscured by the stronger absorption bands. The solvent environment can also influence the electronic transitions; polar solvents may cause shifts in the absorption maxima due to differential stabilization of the ground and excited states.

| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε, cm⁻¹ M⁻¹) | Transition Type | Reference |

| Indenoquinoxaline-Oxadiazole Chromophore 1 | Dichloromethane | 428 | ~6.08 x 10⁴ | π → π | rsc.org |

| Indenoquinoxaline-Oxadiazole Chromophore 2 | Dichloromethane | 439 | ~1.38 x 10⁵ | π → π | rsc.org |

| Phenyl-Oxadiazolyl-Triazolyl PEG Bola | Methanol | ~300 | Not specified | π → π* | nih.gov |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of 1,2,4-oxadiazole-containing compounds at the atomic level. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry.

The data obtained from these analyses are critical for understanding structure-activity relationships, as the precise spatial arrangement of atoms dictates how a molecule interacts with biological targets or other molecules.

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate | Triclinic | P-1 | Predominantly planar conformation; oxadiazole ring between two phenyl rings. | researchgate.net |

| Ag(I) Complex with 3,5-diaryl-1,2,4-oxadiazole ligand | Varies | Varies | Confirms dinuclear or monomeric structures and coordination geometry. | st-andrews.ac.uk |

| 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivative | Not specified | Not specified | Nearly coplanar molecular structure with defined torsion angles. | frontiersin.org |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For 1,2,4-oxadiazole systems, single-crystal X-ray diffraction provides detailed insights into these forces, which include hydrogen bonds, π-π stacking, and weaker C-H···N or C-H···π interactions. rsc.orgrsc.org

Hydrogen bonding is a particularly important directional interaction that often dictates the supramolecular architecture. In derivatives of 1,2,4-oxadiazin-5(6H)-one, the potential to form hydrogen bonds is a key feature influencing their biological activity. mdpi.com Studies on related 1,3,4-oxadiazole systems have shown that C-H···N and C-H···O hydrogen bonds, along with C-H···π interactions, are crucial in stabilizing the crystal packing. rsc.orgresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used in conjunction with crystallographic data to visualize and quantify intermolecular contacts. This analysis has been used to show that crystal packing in oxadiazole derivatives is often stabilized by a combination of non-classical hydrogen bonds and other weak interactions. rsc.org For instance, in a series of symmetrical bi-1,3,4-oxadiazole derivatives, π-π stacking interactions were found to play a major role in their aggregation behavior, with C-H···N interactions also making significant contributions. rsc.org The exploration of these interactions is fundamental to crystal engineering, where the goal is to design solid-state materials with specific properties. rsc.org

While the 1,2,4-oxadiazole ring itself is achiral and planar, the introduction of stereocenters or bulky substituents can lead to interesting stereochemical and conformational properties. Single-crystal X-ray diffraction is essential for determining the relative and absolute stereochemistry of chiral molecules and for analyzing their preferred conformations in the solid state.

The planarity of the 1,2,4-oxadiazole ring often influences the conformation of the attached substituents. Torsion angles between the ring and its appendages, determined from crystallographic data, reveal the degree of twisting and the conformational preferences. For example, in methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, the molecule adopts a largely planar conformation, with only small torsion angles observed between the rings. researchgate.net In contrast, some symmetrical bi-1,3,4-oxadiazole derivatives adopt a twisted conformation in the crystal, which influences their molecular packing and photophysical properties. rsc.org These conformational preferences are the result of a delicate balance between intramolecular steric effects, which may favor a twisted geometry to relieve strain, and intermolecular packing forces, which may favor a planar arrangement to maximize favorable interactions like π-π stacking.

Disorder and Tautomeric Forms in Crystalline States

The crystalline state of 1,2,4-oxadiazole derivatives can exhibit complexities such as disorder and the presence of different tautomeric forms. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are theoretically possible, including the keto and enol forms. The prevalence of a particular tautomer in the solid state can be influenced by factors such as hydrogen bonding and crystal packing forces.

While a specific crystallographic study detailing disorder and tautomerism in the parent this compound is not extensively documented in the literature, studies on related heterocyclic systems demonstrate the utility of spectroscopic and crystallographic methods in identifying these phenomena. For instance, in some 1,3,4-thiadiazole (B1197879) derivatives, the presence of both keto and enol forms in the solid state has been confirmed through techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. nih.govmdpi.com The 13C-NMR spectrum, for example, can show distinct signals for the ketonic carbon and the enolic carbon, providing clear evidence of tautomerism. nih.govmdpi.com

In the realm of X-ray crystallography, disorder can manifest as the statistical occupation of a single crystallographic site by different atomic arrangements. This can be observed in derivatives of the 1,2,4-oxadiazole ring system. For example, the crystal structure of (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate revealed the presence of two independent molecules in the asymmetric unit. nih.gov These molecules exhibited different dihedral angles between the phenyl and 1,2,4-oxadiazole rings, indicating conformational flexibility that can be a precursor to disorder in the crystalline lattice. nih.gov Such findings highlight the importance of high-resolution crystallographic studies in understanding the subtle structural variations of 1,2,4-oxadiazole-based compounds in the solid state.

The potential tautomers of this compound are presented in the table below. The equilibrium between these forms can be investigated using a combination of spectroscopic and crystallographic techniques.

| Tautomeric Form | Chemical Structure |

| This compound (Keto form) | C2H2N2O2 |

| 1,2,4-Oxadiazol-5-ol (Enol form) | C2H2N2O2 |

| 3-phenyl-1,2,4-oxadiazol-5(4H)-one | C8H6N2O2 |

Table 1: Potential tautomeric forms of this compound and a related derivative.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby providing a crucial measure of its purity and verifying its empirical formula. This method is particularly important after the synthesis of new compounds to confirm that the obtained product corresponds to the expected molecular structure.

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the percentage of each element (typically carbon, hydrogen, and nitrogen) in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, in the characterization of novel 1,3,4-oxadiazole-2(3H)-thione derivatives, elemental analysis was used to confirm the successful synthesis of the target molecules. nih.gov The table below shows a representative example of such an analysis for the compound 1-{[5-(3,4-Dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-3-carboxylic acid. nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 46.40 | 46.15 |

| Hydrogen (H) | 3.89 | 3.88 |

| Nitrogen (N) | 10.82 | 10.86 |

| Sulfur (S) | 8.26 | 8.53 |

Table 2: Elemental analysis data for a 1,3,4-oxadiazole derivative. nih.gov

The close correlation between the calculated and found percentages for carbon, hydrogen, nitrogen, and sulfur in this example confirms the elemental composition and high purity of the synthesized compound. nih.gov This analytical method remains a cornerstone in the characterization of newly synthesized this compound systems and other organic compounds.

Theoretical and Computational Studies of 1,2,4 Oxadiazol 5 2h One

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Approaches

No specific studies employing Ab Initio or Density Functional Theory (DFT) methods on 1,2,4-Oxadiazol-5(2H)-one were found. Such studies are crucial for understanding the fundamental electronic properties and reactivity of a molecule.

There are no published vibrational frequency analyses for this compound. This type of analysis is used to predict infrared (IR) and Raman spectra, which can help in the experimental identification and characterization of the compound. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts based on computational methods were not found.

A Molecular Electrostatic Potential (MEP) analysis for this compound, which would provide insights into its reactive sites and intermolecular interactions, has not been reported. Details on the charge distribution within the molecule are also unavailable.

Molecular Orbital Analysis

Specific molecular orbital analyses for this compound are not present in the scientific literature searched. This includes key aspects of frontier molecular orbital theory. While computational studies on related compounds, such as 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives, have been conducted and include frontier molecular orbital analysis, the strict focus on this compound as per the instructions prevents the inclusion of this data.

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available. These parameters are fundamental in predicting the chemical reactivity and kinetic stability of a molecule.

A Natural Bond Orbital (NBO) analysis, which is used to study charge transfer and intra- and intermolecular bonding interactions, has not been published for this compound.

Reactivity Descriptors and Global Reactivity Parameters

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in quantifying the chemical reactivity and stability of a molecule. These parameters are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental in understanding how a molecule will interact with other chemical species.

Electronegativity, Hardness, Softness, and Electrophilicity Indices

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. It is determined by the difference between the HOMO and LUMO energy levels. A larger HOMO-LUMO gap signifies greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Computational studies on derivatives, such as those linked to other bioactive molecules, often calculate these parameters to understand their electronic properties and potential biological interactions. For instance, DFT has been employed to study various substituted 1,3,4-oxadiazole (B1194373) derivatives to assess their anticancer potential by analyzing their reactivity and selectivity towards biological targets like VEGFR2. mdpi.com

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Capacity to accept electrons. |

Fukui Functions for Local Reactivity Prediction

Fukui functions are essential tools in computational chemistry for identifying the most reactive sites within a molecule. They indicate the change in electron density at a specific atom when the total number of electrons in the system changes. This allows for the prediction of where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

f+(r) : Corresponds to an attack by a nucleophile (electron donation).

f-(r) : Corresponds to an attack by an electrophile (electron acceptance).

f0(r) : Corresponds to an attack by a radical.

While specific Fukui function analyses for this compound were not found, this methodology is a standard component of computational studies on heterocyclic systems to rationalize observed regioselectivity in chemical reactions.

Aromaticity and Stability Assessments of the 1,2,4-Oxadiazolone Ring

The aromaticity of a cyclic molecule is a key determinant of its stability and chemical behavior. Computational methods provide quantitative measures of aromaticity that go beyond simple electron-counting rules.

Aromatic Stabilization Energy (ASE) Calculations

Aromatic Stabilization Energy (ASE) quantifies the extra stability a cyclic molecule gains from its delocalized π-electron system compared to a hypothetical non-aromatic analogue. It is typically calculated by comparing the energy of the cyclic compound with that of an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. High positive ASE values are indicative of significant aromatic character. Specific ASE values for the 1,2,4-oxadiazolone ring are not detailed in the provided search results, but this method is broadly applicable to assess the stability of such heterocyclic systems.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity. This technique has been applied to various nitrogen-containing heterocycles to probe their aromatic character.

Conformational Analysis and Tautomerism Studies of this compound

The this compound ring can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers is crucial as it can dictate the molecule's reactivity and its interactions in a biological environment.

The primary tautomeric forms of 1,2,4-oxadiazol-5-one are the 2H, 4H, and hydroxyl (OH) forms. Quantum chemical calculations are employed to determine the optimized geometries and relative energies of these tautomers. Such studies on related heterocyclic systems, like 1,2,4-triazoles, have shown that the relative stability of tautomers can be significantly influenced by substituents and the solvent environment. researchgate.net For instance, theoretical modeling is used to calculate the relative stability of possible tautomers and simulate their UV/vis spectra for comparison with experimental data. researchgate.net While a dedicated study on the parent this compound is not present in the search results, the methodologies used for similar systems would be directly applicable to determine the most stable tautomeric form of this compound.

Table 2: Tautomeric Forms of 1,2,4-Oxadiazol-5-one

| Tautomer Name | Description |

| This compound | Proton is on the nitrogen at position 2. |

| 1,2,4-Oxadiazol-5(4H)-one | Proton is on the nitrogen at position 4. |

| 1,2,4-Oxadiazol-5-ol | Proton is on the exocyclic oxygen, forming a hydroxyl group. |

Computational analysis would involve geometry optimization of each tautomer followed by calculation of their electronic energies, zero-point vibrational energies, and thermal corrections to determine their relative stabilities in both the gas phase and in solution.

Computational Insights into Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), have been pivotal in exploring the reaction pathways of 1,2,4-oxadiazole (B8745197) systems. These studies provide a molecular-level understanding of reaction feasibility, intermediates, and the energy barriers associated with transition states.

One area of focus has been the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangements. Computational studies have been used to propose mechanisms for these complex transformations. For instance, the reaction of a fluorinated 1,2,4-oxadiazole with hydrazine (B178648) involves a nucleophilic aromatic substitution (SNAr), followed by a nucleophilic attack at the C(5) position of the oxadiazole ring to form a closed intermediate. The subsequent ring-opening leads to the final product. chim.it

Photochemical isomerizations of 1,2,4-oxadiazole derivatives have also been investigated using DFT calculations at the B3LYP/6-311G+(d,p) level of theory. researchgate.net These studies show that such reactions can proceed through the first excited singlet state. For example, the photoisomerization of certain hydrazone derivatives to 1,2,4-triazoles involves an electron transfer process that facilitates a hydrogen atom transfer from the hydrazonic NH group to the nitrogen at the fourth position in the 1,2,4-oxadiazole ring. researchgate.net The resulting radical cation then cyclizes through a Dewar-type isomer to form the final product. researchgate.net The calculations can distinguish between concerted reaction pathways and those requiring ring-opening intermediates, depending on the initial geometry (Z or E isomer) of the starting material. researchgate.net

Another computationally studied mechanism is the NBS-promoted oxidative cyclization of N-acyl amidines to form 1,2,4-oxadiazoles. This process is thought to proceed via the formation of an N-bromination intermediate, which then undergoes N–O bond formation through dehydrobromination under basic conditions. nih.gov

These computational explorations of reaction mechanisms are crucial for optimizing synthetic routes and designing novel transformations of the 1,2,4-oxadiazole core.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure and physicochemical properties of a molecule relate to its reactivity or biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR models have been developed to provide insights into the structural features necessary for specific interactions.

In a study on 1,2,4-oxadiazole derivatives as inhibitors of the enzyme Sortase A (SrtA), a 3D-QSAR model was built using a dataset of 120 compounds. nih.govresearchgate.net The statistical significance of the model was validated through several parameters. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validation) | 0.6319 | Indicates the predictive ability of the model during internal validation. |

| pred_r² (External validation) | 0.5479 | Measures the predictive power of the model for an external test set. |

| R² (Non-cross-validation) | 0.9235 | Represents the coefficient of determination for the training set. |

| F value | 179.0 | Indicates the statistical significance of the model. |

These QSAR studies provide a structural framework for understanding the activity of these compounds and guide the design of new derivatives with enhanced potency. nih.gov For example, Structure-Activity Relationship (SAR) studies have revealed that the presence of electron-donating groups (EDG) on aryl substituents can significantly improve antiproliferative activity, whereas electron-withdrawing groups (EWG) tend to decrease it. mdpi.com The electron-withdrawing effect of the 1,2,4-oxadiazole ring itself is exerted more strongly via the C5 position than the C3 position.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

The 1,2,4-oxadiazole ring, including the this compound tautomer, possesses favorable physicochemical properties that allow it to participate in significant intermolecular interactions, most notably hydrogen bonding. nih.govresearchgate.net The ability of the oxadiazole ring to act as a hydrogen bond acceptor is a key feature influencing its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

This heterocycle is often considered a bioisostere of ester and amide groups, precisely because it can mimic their ability to form hydrogen bonds, while offering greater resistance to hydrolysis. nih.govresearchgate.net This property is invaluable in drug design for improving metabolic stability.

1,2,4 Oxadiazol 5 2h One As a Key Synthon and Heterocyclic Building Block

Role in the Synthesis of Complex Heterocyclic Architectures

The 1,2,4-oxadiazole (B8745197) ring is not merely a terminal functional group but an active participant in chemical transformations that lead to the assembly of intricate molecular frameworks. Its inherent reactivity, characterized by a relatively weak and cleavable O-N bond and low aromaticity, allows it to serve as a precursor for other heterocyclic systems through rearrangement reactions. chim.itresearchgate.net

Construction of Fused and Bridged Ring Systems

The 1,2,4-oxadiazole moiety is a valuable synthon for constructing fused heterocyclic systems, often through thermal or photochemical rearrangement reactions. chim.it One of the most prominent examples is the Boulton-Katritzky Rearrangement (BKR), an internal nucleophilic substitution that allows the transformation of 1,2,4-oxadiazoles into other heterocycles like 1,2,4-triazoles and imidazoles. chim.it This rearrangement involves the nucleophilic attack of an atom within a side chain onto the N(2) position of the oxadiazole ring, facilitated by the electrophilicity of this nitrogen and the cleavable O-N bond. chim.it

Furthermore, the 1,2,4-oxadiazole core can be incorporated into fused structures through cycloaddition reactions. For instance, a [3+2] cycloaddition reaction has been utilized to synthesize tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines. nih.gov This demonstrates the utility of the oxadiazole framework in generating complex, multi-ring systems of significant interest in medicinal chemistry. Another approach involves the synthesis of fused systems like 6-(4-chlorophenyl) chim.itnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netorganic-chemistry.orgoxadiazole, where a related 1,3,4-oxadiazole (B1194373) is used as the starting material for subsequent ring fusion reactions. uobaghdad.edu.iqresearchgate.net

Incorporation into Polycyclic and Supramolecular Frameworks

4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones : Synthesized through a one-pot condensation, these compounds merge the oxadiazole ring with a pyrrolidinone core, another important pharmacophore. researchgate.net

2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones : This structure combines the oxadiazole heterocycle with a chromanone framework, a scaffold prevalent in natural products and bioactive molecules. univ.kiev.ua

1,2,4-Oxadiazole/Quinazoline-4-one Hybrids : These molecules have been designed as potential antiproliferative agents, demonstrating the strategy of linking two known pharmacophoric moieties to create a new chemical entity. frontiersin.org

Beyond discrete polycyclic molecules, 1,2,4-oxadiazole derivatives have found applications in materials science as components of supramolecular liquid crystals . nih.gov Their rigid, planar structure and specific electronic properties contribute to the formation of ordered, self-assembling systems. The combination of different oxadiazole isomers, such as linking 1,2,4-oxadiazole with 1,2,5-oxadiazole moieties, has also been explored for the creation of high-performance energetic materials, highlighting the diverse applications of this heterocyclic core in advanced materials. nih.gov

Applications in Medicinal Chemistry as a Bioisostere and Linker

In drug design, the 1,2,4-oxadiazole ring is a highly valued motif, primarily due to its role as a stable and effective bioisosteric replacement for common functional groups that are susceptible to metabolic degradation. nih.govuniv.kiev.ua

Bioisosteric Replacements (e.g., for Carboxylic Acids, Carboxamides, Esters, Amides, Hydroxamic Esters)

The 1,2,4-oxadiazole ring is widely recognized as a classic bioisostere for ester and amide functionalities. chim.itfrontiersin.org These groups are often present in biologically active molecules but can be liabilities due to their susceptibility to hydrolysis by metabolic enzymes like esterases and amidases. Replacing an ester or amide with a 1,2,4-oxadiazole ring often preserves or enhances the desired biological activity while significantly improving the molecule's metabolic stability and pharmacokinetic profile. nih.govuniv.kiev.ua The oxadiazole ring can mimic the hydrogen bonding capabilities of the amide group, allowing it to engage in similar interactions with biological targets. frontiersin.orgnih.gov This bioisosteric relationship has been successfully exploited in numerous drug discovery programs.

| Original Functional Group | Bioisosteric Replacement | Key Advantage |

| Ester | 1,2,4-Oxadiazole | Resistance to hydrolysis by esterases. nih.govuniv.kiev.ua |

| Amide | 1,2,4-Oxadiazole | Resistance to hydrolysis by amidases, improved metabolic stability. chim.itfrontiersin.org |

| Carboxamide | 1,2,4-Oxadiazole | Enhanced pharmacokinetic profile. researchgate.net |

| Hydroxamic Esters | 1,2,4-Oxadiazole | Increased stability in biological media. nih.gov |

Scaffolds for Ligand Design and Peptidomimetics

The 1,2,4-oxadiazole nucleus serves as an excellent scaffold for the development of new ligands and is a cornerstone in the field of peptidomimetics. As a rigid, planar, and aromatic linker, it allows for the precise spatial orientation of various substituents, enabling them to interact optimally with target receptors or enzyme active sites. univ.kiev.ua This structural rigidity helps to reduce the conformational flexibility of a molecule, which can lead to increased binding affinity and selectivity.

In peptidomimetics, the 1,2,4-oxadiazole ring is used to replace labile peptide bonds. This modification creates molecules that mimic the structure of natural peptides but are resistant to degradation by proteases, thereby leading to improved bioavailability and duration of action. researchgate.net This strategy has been employed to design muscarinic agonists, serotonergic agents, and potential treatments for Alzheimer's disease. frontiersin.org

Design of Amide- or Ester-Like Linkers

Beyond direct bioisosteric replacement, the 1,2,4-oxadiazole ring is utilized as a stable linker to connect different pharmacophoric fragments within a single molecule. This approach is central to the design of hybrid drugs, where two or more distinct bioactive moieties are joined to create a compound with a multi-target profile or improved properties. The oxadiazole acts as an "amide-like" or "ester-like" spacer, maintaining the critical distance and geometry between the fragments while conferring metabolic stability to the linker itself. organic-chemistry.org This strategy has proven effective in developing novel compounds with potential applications in oncology and neurodegenerative disorders. frontiersin.org

Derivatization and Functionalization Strategies for Diverse Applications

Strategies for Selective Substitution on the 1,2,4-Oxadiazolone Ring

The 1,2,4-oxadiazol-5(2H)-one scaffold serves as a versatile building block in synthetic chemistry, amenable to selective functionalization. The ring system's reactivity allows for the introduction of a variety of substituents, primarily through reactions involving the nitrogen atom at the 4-position (N4). The acidity of the N-H proton facilitates deprotonation to form an anion, which can then act as a nucleophile in various substitution reactions. researchgate.net

The moiety is noted for its stability under non-aqueous acidic or basic conditions, as well as its resilience to many common synthetic reagents. researchgate.net However, functionalization must often be performed under mild conditions to prevent potential rearrangement or opening of the heterocyclic ring, which is characterized by a relatively weak O-N bond. researchgate.net

A primary strategy for substitution involves the deprotonation of the N4-H using a suitable base to form the corresponding salt, typically a potassium or sodium salt. This anionic intermediate is a potent nucleophile that can react with a range of electrophiles to introduce diverse side chains. researchgate.net Common synthetic transformations include N-alkylation, Michael additions, and Mitsunobu reactions. researchgate.net

N-Alkylation: This is a straightforward method for introducing alkyl or arylalkyl groups at the N4 position. The reaction typically involves treating the oxadiazolone with a base like potassium carbonate or sodium hydride, followed by the addition of an alkyl halide.

Michael Addition: The nucleophilic nitrogen of the deprotonated oxadiazolone can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction forges a new carbon-nitrogen bond and extends the side chain at the N4 position. researchgate.net

Mitsunobu Reaction: This reaction allows for the alkylation of the N4 position using an alcohol. It proceeds under mild, neutral conditions in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), offering an alternative to traditional alkylation with halides. researchgate.net

The table below summarizes these key strategies for selective substitution on the 1,2,4-oxadiazolone ring.

| Reaction Type | Description | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Introduction of an alkyl group at the N4 position. | 1. Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, THF). 2. Alkyl halide (e.g., R-Br, R-I). | researchgate.net |

| Michael Addition | Conjugate addition to an α,β-unsaturated carbonyl compound. | 1. Base (e.g., potassium salt of the oxadiazolone). 2. Michael acceptor (e.g., acrylates, enones). | researchgate.net |

| Mitsunobu Reaction | N-alkylation using an alcohol under mild, redox-neutral conditions. | 1. Alcohol (R-OH). 2. Triphenylphosphine (PPh₃). 3. Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). | researchgate.net |

Synthesis of Hybrid Structures

The this compound ring is a valuable synthon for constructing complex hybrid molecules, where it is covalently linked to other heterocyclic systems or molecular scaffolds. This approach allows for the combination of the physicochemical properties of the oxadiazolone moiety with the biological or material properties of other ring systems, leading to novel compounds with unique characteristics.

A common strategy for creating these hybrid structures involves a coupling reaction between a pre-functionalized 1,2,4-oxadiazole derivative and a second heterocyclic precursor. For instance, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been synthesized by coupling a chloro-functionalized 1,2,4-oxadiazole with various substituted 2-mercapto-3H-quinazolin-4-ones. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) using a weak base such as potassium carbonate (K₂CO₃) and often with potassium iodide (KI) as an additive to facilitate the substitution. nih.gov

Another approach involves the construction of the 1,2,4-oxadiazole ring onto an existing molecule. This is exemplified by the synthesis of 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide (furoxan) hybrids. mdpi.com This synthesis is achieved through the one-pot cyclocondensation of furoxanylamidoximes with acyl chlorides in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) at room temperature. mdpi.com

The table below presents examples of synthetic strategies used to create hybrid molecules incorporating the this compound ring.

| Hybrid Structure Type | Synthetic Strategy | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole/Quinazoline-4-one | Nucleophilic substitution coupling | Substituted 1,2,4-oxadiazole, substituted quinazolin-4-one, K₂CO₃, KI, DMF, room temperature. | nih.gov |

| 1,2,4-Oxadiazol/1,2,5-Oxadiazole 2-Oxide | One-pot cyclocondensation | Furoxanylamidoxime, acyl chloride, Cs₂CO₃, acetonitrile, 20°C. | mdpi.com |

| Glutaramide-linked Bis-oxadiazolone | Ring formation on a core structure | Bis-amidoxime precursor, 1,1'-carbonyldiimidazole (B1668759) (CDI), DMSO, room temperature. | nih.gov |

Q & A

Q. How can reaction conditions be optimized for synthesizing 1,2,4-oxadiazol-5(2H)-one derivatives?

Methodological Answer:

- Temperature Control : Elevated temperatures (80–120°C) are critical for cyclization steps. For example, reactions involving amidoximes and carbonylative agents require reflux conditions in ethanol or DMF .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization, while ethanol is preferred for amidoxime formation .

- Catalysts/Reagents : Phosphine-based reagents like Ph₃P–I₂ enable efficient one-pot syntheses by mediating dehydration-cyclization steps (e.g., converting amidoximes to oxadiazolones in >90% yields) .

- Monitoring : Use TLC (30% EtOAc/hexanes) and NMR (δ 7.2–8.3 ppm for aromatic protons) to track intermediate formation .

Q. What analytical techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water gradients) resolves isomers and assesses purity (e.g., 3-(4-aminophenyl)-derivative with LogP = -0.235) .

- Spectroscopy :

- X-ray Crystallography : Resolves dihedral angles (e.g., 80.2° between benzotriazole and oxadiazole planes in 5-(benzotriazolylmethyl)-3-phenyl derivatives) .

Q. How can biological activity (e.g., antimicrobial or enzyme inhibition) be systematically evaluated for these compounds?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., 3-(pyridin-3-yl)-derivatives showed MIC ≤ 8 µg/mL) .

- Enzyme Inhibition : Use spectrophotometric assays (e.g., xanthine oxidase inhibition with IC₅₀ values ≤ 1 µM for 3-[4-alkoxyphenyl]-derivatives) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance enzyme binding) .

Advanced Research Questions

Q. How do solvent effects influence the physicochemical properties of this compound derivatives?

Methodological Answer:

- Spectroscopic Analysis : UV-Vis and IR spectra vary with solvent polarity. For example, bathochromic shifts in UV spectra correlate with solvent dielectric constants (e.g., ε = 24.3 for ethanol vs. 46.7 for DMSO) .

- Solvent Parameters : Use Kamlet-Taft or Hansen parameters to model solvent effects on solubility and reactivity.

Q. Table 1: Solvent Effects on 4-(4-Ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one

| Solvent | λₘₐₓ (UV-Vis, nm) | C=O IR Stretch (cm⁻¹) |

|---|---|---|

| Ethanol | 280 | 1705 |

| Acetonitrile | 285 | 1698 |

| DMSO | 290 | 1685 |

| Data adapted from |

Q. What computational methods are suitable for predicting electronic properties and reaction pathways?

Methodological Answer:

Q. How do substituents influence the reactivity and stability of oxadiazolone derivatives?

Methodological Answer:

- Electron-Donating/Withdrawing Groups : Nitro groups (e.g., 3-(4-nitrophenyl)-derivatives) reduce ring stability due to increased electrophilicity, requiring milder reaction conditions .

- Steric Effects : Bulky substituents (e.g., 4-butyl groups) lower cyclization yields by hindering amidoxime intermediate formation .

Q. Table 2: Substituent Impact on Reaction Yields

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 3b | p-Tolyl | 98 |

| 3e | 4-Nitrophenyl | 79 |

| 3i | 2-Chlorophenyl | 86 |

| Data from |

Q. How can contradictory data (e.g., purity vs. bioactivity) be resolved?

Methodological Answer:

Q. What strategies improve yields in multi-step syntheses of functionalized derivatives?

Methodological Answer:

- One-Pot Methods : Ph₃P–I₂-mediated protocols reduce steps by combining amidoxime formation and cyclization (e.g., 99% yield for 3-phenyl-4-(p-tolyl)-derivatives) .

- Catalytic Systems : Palladium-catalyzed cross-coupling introduces aryl groups (e.g., spirooxindolyl derivatives via arylboronic acid additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.